molecular formula C16H20O3 B12386609 Myrrhterpenoid O

Myrrhterpenoid O

Cat. No.: B12386609
M. Wt: 260.33 g/mol
InChI Key: DHSYCWVQRSUUCT-YARBFKLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrrhterpenoid O is a sesquiterpenoid compound isolated from the oleo-gum resin of Commiphora myrrha, commonly known as myrrh. Myrrh has been used for centuries in traditional medicine for its therapeutic properties. This compound is one of the many terpenoids found in myrrh, and it has shown significant biological activities, including cytotoxic effects against certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Myrrhterpenoid O involves the extraction of myrrh resin followed by chromatographic separation techniques. The resin is typically subjected to silica flash chromatography, centrifugal partition chromatography, and preparative high-performance liquid chromatography to isolate this compound. The structures of the isolated compounds are elucidated using nuclear magnetic resonance spectroscopy, high-resolution electrospray ionization mass spectrometry, and circular dichroism spectroscopy .

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily isolated for research purposes. The extraction and purification processes used in laboratories could be scaled up for industrial production, but this would require optimization to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Myrrhterpenoid O undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Myrrhterpenoid O has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a model compound to study the structure-activity relationships of sesquiterpenoids. It helps in understanding the chemical behavior and reactivity of terpenoids.

    Biology: The compound is studied for its cytotoxic effects against cancer cell lines, such as HeLa cells.

    Medicine: this compound is being investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities. It may serve as a lead compound for developing new drugs.

    Industry: The compound’s unique chemical properties make it a candidate for use in the development of natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of Myrrhterpenoid O involves its interaction with cellular targets and pathways. It has been observed to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic proteins. The compound may also inhibit the activity of certain enzymes involved in cell proliferation and survival . Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

  • Commiphorine A
  • Commiphoratone B
  • Other sesquiterpenoids from Commiphora myrrha

Myrrhterpenoid O stands out among these compounds due to its potent biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(5aS,6S,8S,8aR)-6-methoxy-1,5,8-trimethyl-6,7,8,8a-tetrahydro-5aH-azuleno[6,5-b]furan-9-one

InChI

InChI=1S/C16H20O3/c1-8-6-12-14(10(3)7-19-12)16(17)15-9(2)5-11(18-4)13(8)15/h6-7,9,11,13,15H,5H2,1-4H3/t9-,11-,13-,15+/m0/s1

InChI Key

DHSYCWVQRSUUCT-YARBFKLUSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@H]2[C@@H]1C(=O)C3=C(C=C2C)OC=C3C)OC

Canonical SMILES

CC1CC(C2C1C(=O)C3=C(C=C2C)OC=C3C)OC

Origin of Product

United States

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